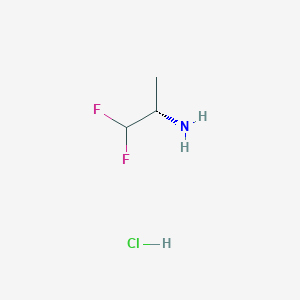

(S)-1,1-Difluoropropan-2-amine hydrochloride

Vue d'ensemble

Description

(S)-1,1-Difluoropropan-2-amine hydrochloride is a chiral amine compound characterized by the presence of two fluorine atoms attached to the first carbon of the propan-2-amine structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,1-Difluoropropan-2-amine hydrochloride typically involves the fluorination of a suitable precursor, such as propan-2-amine, using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1,1-Difluoropropan-2-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary amines or other reduced derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Fluorinated compounds are increasingly prevalent in pharmaceuticals due to their enhanced bioactivity and metabolic stability. Approximately 25% of small-molecule drugs currently on the market contain fluorine atoms, with this trend expected to grow significantly in the coming years . The incorporation of fluorine can improve lipophilicity, solubility, and pharmacokinetic properties, making (S)-1,1-difluoropropan-2-amine hydrochloride a valuable building block in drug design.

Case Study: CXCR1/CXCR2 Inhibitors

Recent studies have highlighted the role of this compound as a precursor in the development of dual CXCR1/CXCR2 inhibitors. These receptors are implicated in inflammatory processes and chronic diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease. The compound was shown to selectively inhibit neutrophil chemotaxis without affecting CXCL8 binding, suggesting its potential as a therapeutic agent for managing inflammatory conditions .

Organic Synthesis

This compound serves as an important synthon in organic synthesis. Its unique structural features allow for the development of complex molecules through various synthetic routes.

Synthesis of Thiazoles

In one notable application, this compound was utilized in the synthesis of thiazole derivatives through reactions with aromatic amines and sodium thiocyanate. These thiazoles have been identified as candidates for drug discovery programs due to their biological activity . The synthesis process involves several steps that include:

- Preparation of starting materials

- Reaction conditions optimization

- Purification through chromatography

Structure-Activity Relationship Studies

Fluorinated compounds like this compound are often subjected to structure-activity relationship (SAR) studies to identify their biological efficacy. For instance, SAR studies involving microtubule-stabilizing compounds have demonstrated varying degrees of activity based on structural modifications around the fluorinated core . This highlights the importance of fluorination in modulating biological responses.

Pharmacokinetics

Pharmacokinetic studies have shown that dosing with this compound results in favorable absorption and distribution profiles. For example, a study indicated that a dose of 5 mg/kg led to measurable levels in biological systems within a short time frame. This pharmacokinetic profile supports its potential use in therapeutic applications.

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Enhances bioactivity and stability of drugs | CXCR1/CXCR2 inhibitors |

| Organic Synthesis | Serves as a synthon for complex molecule formation | Synthesis of thiazole derivatives |

| Structure-Activity Relationship | Identifies biological efficacy through structural modifications | Microtubule-stabilizing compounds |

| Pharmacokinetics | Demonstrates favorable absorption and distribution profiles | Dosing studies at 5 mg/kg |

Mécanisme D'action

The mechanism of action of (S)-1,1-Difluoropropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-1,1-Difluoropropan-2-amine hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.

1,1-Difluoroethane: A related compound with similar fluorine substitution but different structural and functional properties.

Fluorinated amines: A broader class of compounds with varying degrees of fluorination and amine substitution.

Uniqueness

(S)-1,1-Difluoropropan-2-amine hydrochloride is unique due to its specific chiral configuration and the presence of two fluorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.

Activité Biologique

(S)-1,1-Difluoropropan-2-amine hydrochloride is a fluorinated amine compound that has attracted interest in various fields of biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a difluorinated propanamine backbone. The presence of fluorine atoms significantly alters the compound's physicochemical properties, enhancing its lipophilicity and potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may act as an enzyme inhibitor or modulator, impacting various metabolic pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter synthesis or degradation, affecting neurotransmission.

- Receptor Modulation : It may interact with adrenergic or other neurotransmitter receptors, leading to altered signaling pathways.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

| Activity Type | Description |

|---|---|

| Antidepressant-like | Exhibits effects in animal models similar to known antidepressants. |

| Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis. |

| Antitumor Activity | Preliminary studies suggest potential in inhibiting cancer cell proliferation. |

Case Studies

- Antidepressant Effects : A study demonstrated that this compound exhibited significant antidepressant-like effects in rodent models. The compound was shown to increase levels of serotonin and norepinephrine in the brain, suggesting a mechanism similar to traditional antidepressants .

- Neuroprotection : In vitro studies indicated that the compound could protect neuronal cells from oxidative damage induced by glutamate toxicity. This suggests potential therapeutic applications in neurodegenerative diseases .

- Antitumor Activity : Research involving cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis in certain types of cancer cells, indicating a promising avenue for cancer therapy .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. The compound can be synthesized via asymmetric synthesis methods that enhance its chiral purity and yield .

Key Findings:

Propriétés

IUPAC Name |

(2S)-1,1-difluoropropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2N.ClH/c1-2(6)3(4)5;/h2-3H,6H2,1H3;1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDBHLMHUYKGAR-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287236-82-0 | |

| Record name | (2S)-1,1-difluoropropan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.